molecular formula C10H17NO B12531307 3-Cyclopentylpiperidin-2-one CAS No. 660407-17-0

3-Cyclopentylpiperidin-2-one

Cat. No.: B12531307
CAS No.: 660407-17-0
M. Wt: 167.25 g/mol
InChI Key: DPUSSHZYAUIWGW-UHFFFAOYSA-N
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Description

3-Cyclopentylpiperidin-2-one is a compound that belongs to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its unique structure, which includes a cyclopentyl group attached to the piperidinone ring, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidinones depending on the electrophile used.

Scientific Research Applications

3-Cyclopentylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinone: Similar to piperidine but with a ketone group.

    Cyclopentylpiperidine: Similar structure but without the ketone group.

Uniqueness

3-Cyclopentylpiperidin-2-one is unique due to the presence of both a cyclopentyl group and a ketone group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

660407-17-0

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-cyclopentylpiperidin-2-one

InChI

InChI=1S/C10H17NO/c12-10-9(6-3-7-11-10)8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12)

InChI Key

DPUSSHZYAUIWGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCCNC2=O

Origin of Product

United States

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